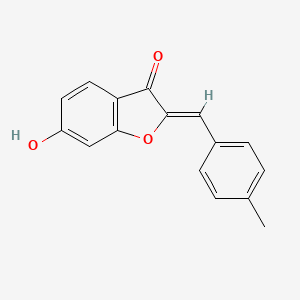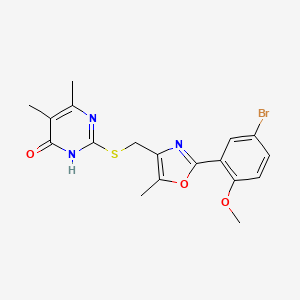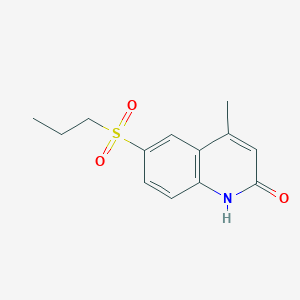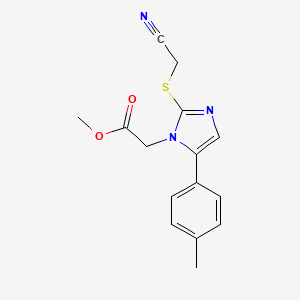
methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate” is a complex organic compound. The “p-tolyl” group in the compound is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . This group is commonly found in the structure of diverse chemical compounds .
Chemical Reactions Analysis
The compound likely undergoes a variety of chemical reactions, depending on the conditions and reagents used. The tolyl group, for example, is known to participate in various reactions, including Williamson etherification and C-C coupling reactions .Aplicaciones Científicas De Investigación
Catalyst in Chemical Reactions
N-heterocyclic carbenes, including imidazol-2-ylidenes derivatives, have been identified as efficient catalysts in transesterification and acylation reactions. These compounds mediate the acylation of alcohols with esters at low catalyst loadings, enabling the formation of corresponding esters in short reaction times and at room temperature. This catalytic activity underscores the importance of imidazole derivatives in facilitating organic synthesis processes (Grasa, Kissling, & Nolan, 2002).
Synthesis of Imidazole Derivatives
Imidazole derivatives, including those with a substituted acetate group, have been synthesized through various methods. These compounds serve as intermediates in the production of optically active imidazole oxides, demonstrating their versatility in chemical synthesis. The transformation of these intermediates into dihydro-1H-imidazole-thione derivatives through sulfur-transfer reactions further illustrates their applicability in creating a diverse range of chemical structures (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Formation of Complex Compounds
The reactivity of imidazole and thiazole derivatives has been explored, leading to the synthesis of compounds with potential biological activity. This includes the creation of thiohydantoins and thiazoles, which have been investigated for their antimicrobial properties. Such studies highlight the role of methyl 2-(2-((cyanomethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate and its derivatives in the development of new pharmaceutical agents (Hady, 2012).
Solar Cell Applications
Molecular engineering has utilized organic sensitizers, including imidazole-based compounds, for solar cell applications. These sensitizers, engineered at the molecular level, exhibit high efficiency in converting photon energy to electrical energy. The incorporation of imidazole derivatives into the sensitizers’ structure plays a crucial role in achieving high incident photon to current conversion efficiency, underscoring the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Propiedades
IUPAC Name |
methyl 2-[2-(cyanomethylsulfanyl)-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-3-5-12(6-4-11)13-9-17-15(21-8-7-16)18(13)10-14(19)20-2/h3-6,9H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBHOUKMJXHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

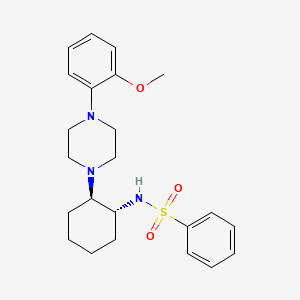

![6-(4-Methylpyrazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2928910.png)

![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)
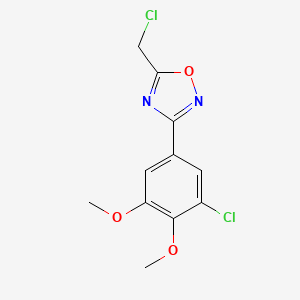

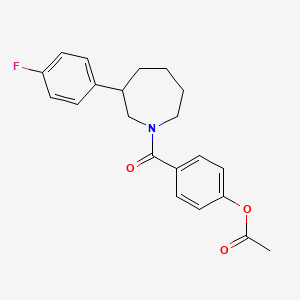
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)
